3-Cyclopropylazetidine
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Overview
Description
3-Cyclopropylazetidine is a nitrogen-containing four-membered heterocycle. This compound is characterized by the presence of a cyclopropyl group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylazetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the cycloaddition of imines to methylenecyclopropane derivatives, which yields 2-alkoxyazetidines. These intermediates can be further functionalized to produce this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions, followed by purification processes to isolate the desired compound. The use of catalysts and optimized reaction conditions ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and organometallic reagents are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted azetidines .
Scientific Research Applications
3-Cyclopropylazetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential as a pharmacophore in drug discovery, particularly in the development of antihypertensive and anticancer agents.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropylazetidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Azetidine: A simpler analogue without the cyclopropyl group.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain.
Uniqueness: 3-Cyclopropylazetidine is unique due to its balanced ring strain and stability, which provides distinct reactivity and makes it a valuable scaffold in medicinal chemistry and material science .
Properties
Molecular Formula |
C6H11N |
---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
3-cyclopropylazetidine |
InChI |
InChI=1S/C6H11N/c1-2-5(1)6-3-7-4-6/h5-7H,1-4H2 |
InChI Key |
JHBLLBOSAMXJIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CNC2 |
Origin of Product |
United States |
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